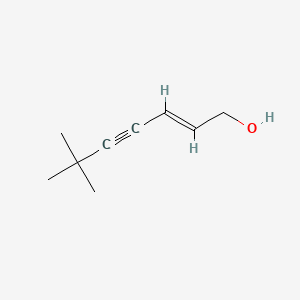
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol It is characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its structure
Méthodes De Préparation
The synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne typically involves the reaction of trans-1,3-dichloropropene with a catalyst and an organic amine in tetrahydrofuran (THF) solvent. The reaction mixture is stirred at 40°C while tert-butylacetylene is added dropwise. After the addition is complete, the reaction continues for 10-50 hours, preferably 30 hours. The solvent is then removed under reduced pressure, and the product is purified by washing with dilute ammonia solution, drying, and distillation .
Analyse Des Réactions Chimiques
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions
Applications De Recherche Scientifique
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is used as an intermediate in the synthesis of various pharmaceuticals, including N-Desmethyl Terbinafine, a metabolite of Terbinafine, which is an orally active antifungal agent . Its unique structure makes it valuable in organic synthesis and medicinal chemistry research.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne involves its interaction with specific molecular targets, leading to the formation of active metabolites. For instance, in the synthesis of N-Desmethyl Terbinafine, the compound undergoes enzymatic transformations that result in the formation of the active antifungal agent .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne include:
- 3-Hydroxy-6,6-dimethyl-1-heptene-4-yne
- (E)-6,6-Dimethyl-hept-2-en-4-yn-1-ol
- 1-Chloro-6,6-dimethyl-2-heptene-4-yne These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the hydroxyl group in this compound makes it particularly useful in the synthesis of pharmaceutical intermediates .
Activité Biologique
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an organic compound recognized for its potential applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antifungal agents like N-desmethyl terbinafine, a metabolite of terbinafine. The compound features a hydroxyl group and an alkyne functional group, contributing to its reactivity and biological activity.
- Molecular Formula : C₉H₁₄O
- Molecular Weight : 138.21 g/mol
- Structure : It includes a double bond and a triple bond, which are critical for its chemical behavior.
While specific research on the biological activity of this compound is limited, its role as an intermediate in the synthesis of antifungal agents suggests potential mechanisms of action that align with similar compounds. The following points summarize its expected biological interactions:
- Enzyme Interaction : It may interact with enzymes involved in ergosterol biosynthesis, similar to other antifungal agents.
- Cell Membrane Integrity : By disrupting ergosterol synthesis, it could compromise fungal cell membrane integrity, leading to cell death.
Antifungal Properties
The primary biological activity attributed to this compound is its use in synthesizing antifungal agents. Terbinafine and its derivatives inhibit the enzyme squalene epoxidase, crucial for ergosterol production in fungi. This inhibition results in increased squalene levels within fungal cells, ultimately leading to cell death.
Case Studies
Although direct case studies focusing solely on this compound are scarce, related research provides insights into its potential efficacy:
- Terbinafine Efficacy : Terbinafine has demonstrated effectiveness against dermatophytes such as Trichophyton rubrum and Microsporum canis, indicating that compounds like this compound could exhibit similar antifungal properties due to their structural similarities.
- Pharmacological Studies : Research on related compounds has shown that modifications to the alkyne and hydroxyl groups can enhance antifungal activity or alter pharmacokinetic properties. This suggests that further exploration of this compound could lead to the development of more potent antifungal agents.
Synthesis and Reactivity
The synthesis of this compound typically involves several steps in organic chemistry:
- Starting Materials : Common precursors include alkenes and alkynes that undergo various reactions such as hydroboration and oxidation.
- Intermediate Formation : The compound serves as an intermediate in producing N-desmethyl terbinafine through specific chemical transformations.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C₉H₁₄O | Antifungal (intermediate) | Used in synthesis of N-desmethyl terbinafine |
| Terbinafine | C₂₃H₃₃N | Antifungal | Inhibits squalene epoxidase |
| N-desmethyl terbinafine | C₂₂H₃₂N | Antifungal | Active metabolite of terbinafine |
Propriétés
Numéro CAS |
114311-70-5 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
6,6-dimethylhept-2-en-4-yn-1-ol |
InChI |
InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3 |
Clé InChI |
GALYLLJOCKLAGD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC=CCO |
SMILES canonique |
CC(C)(C)C#CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















